![molecular formula C4Cl4N2 B1596362 Pyrazine, tetrachloro- CAS No. 13484-50-9](/img/structure/B1596362.png)
Pyrazine, tetrachloro-
Overview
Description
Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 . It is a symmetrical molecule with point group D2h . Pyrazine is less basic than pyridine, pyridazine, and pyrimidine . It is a "deliquescent crystal or wax-like solid with a pungent, sweet, corn-like, nutty odor" . Pyrazine and a variety of alkylpyrazines are flavor and aroma compounds found in baked and roasted goods .
Synthesis Analysis
Many methods exist for the organic synthesis of pyrazine and its derivatives . Some of these are among the oldest synthesis reactions still in use . In the Staedel–Rugheimer pyrazine synthesis (1876), 2-chloroacetophenone is reacted with ammonia to the amino ketone, then condensed and then oxidized to a pyrazine .
Molecular Structure Analysis
Pyrazine, tetrachloro- contains total 10 bond(s); 10 non-H bond(s), 6 multiple bond(s), 6 aromatic bond(s), and 1 six-membered ring(s) .
Chemical Reactions Analysis
Transition metal-catalyzed reactions are generally used for carbon–carbon bond formation on pyrazines and include, but are not limited to, classical palladium-catalyzed reactions like Sonogashira, Heck, Suzuki, and Stille reactions . Also, a few examples of carbon–heteroatom bond formation in pyrazines are known .
Physical And Chemical Properties Analysis
From a physical standpoint, pyrazine is a colorless solid that has a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .
Scientific Research Applications
Neuroprotection in Ischemia/Reperfusion Injury
- Tetrachloro-pyrazine has shown promising results in protecting against focal cerebral ischemia/reperfusion injury in rats. A study by (Jia et al., 2009) demonstrated its efficacy when administered within 4 hours after reperfusion. The neuroprotective mechanism is partly through the upregulation of thioredoxin transcription.
Influence on Optical and Electronic Properties
- Pyrazine derivatives embedded in tetracenes and pentacenes have been studied for their impact on optical transitions in diazaacenes. (Appleton et al., 2010) found that electronegative substituents induced unexpected redshifts in optical transitions, with the presence of the pyrazine group being critical for this effect.
Optoelectronic Material Development
- The synthesis of dipyrrolopyrazine (DPP) derivatives, involving pyrazine, was reported by (Meti et al., 2017). Their study showed that these derivatives have promising properties for optoelectronic applications.
DNA Binding and Antimicrobial Properties
- Pyrazine derivatives, such as chlorohydrazinopyrazine, exhibit significant DNA binding properties and have potential applications in clinical settings due to their non-toxicity to human dermal keratinocytes. This was highlighted in a study by (Mech-Warda et al., 2022).
Metal-Organic Frameworks (MOFs)
- Pyrazine derivatives have been utilized in the creation of metal-organic frameworks. (Ghosh & Bharadwaj, 2004) explored the structure of a discrete hexadecameric water cluster in a MOF structure involving pyrazine-2,3,5,6-tetracarboxylic acid.
Medicinal Chemistry
- Pyrazine derivatives are significant in medicinal chemistry, exhibiting various biological activities. (Miniyar et al., 2013) and (Ferreira & Kaiser, 2012) discussed their therapeutic applications and patented pyrazine derivatives with pharmacological effects.
Microbial Metabolism of Pyrazines
- The microbial metabolism of pyrazines, including their synthesis and degradation by bacteria and fungi, has been reviewed, indicating their significant applications in food, agriculture, and medicine. This is detailed in the work of (Rajini et al., 2011).
Electrochemical Behavior
- The electrochemical behavior of chlorinated pyrazines, including their reduction waves and potential applications, has been investigated, as reported by (Mubarak & Peters, 2001).
Synthesis and Applications in Organic Chemistry
- Efficient synthesis methods for tetrasubstituted pyrazines and their applications in organic chemistry have been developed, as evidenced by the research of (Jeong et al., 2010) and (Palacios et al., 2002).
Self-Assembly and Gelation Properties
- Tetrachloroacenes containing pyrazine moieties have shown excellent gelation ability in organic solvents, as explored in the study by (Jang et al., 2011).
Ionic Liquid-Functionalized Catalysts for Pyrazine Derivatives
- Novel ionic liquid-functionalized chitosan has been synthesized for catalyzing the synthesis of biologically relevant pyrazine derivatives, as demonstrated in research by (Khan et al., 2019).
Mechanism of Action
Target of Action
Pyrazine derivatives, including tetrachloro-pyrazine, are known to interact with various biological targets. For instance, pyrazine-containing kinase inhibitors interact with the kinase protein via a hydrogen bond .
Mode of Action
For example, pyrazinamide, a pyrazine derivative, is activated to pyrazinoic acid in the bacilli where it interferes with fatty acid synthase FAS I, thereby inhibiting the bacterium’s ability to synthesize new fatty acids, required for growth and replication .
Biochemical Pathways
Pyrazines are known to be biosynthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants . The exact pathways and their downstream effects for tetrachloro-pyrazine remain to be elucidated.
Pharmacokinetics
For instance, tetramethylpyrazine nitrone (TBN) has been evaluated in healthy Chinese volunteers .
Result of Action
Pyrazine derivatives, in general, have been shown to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
The safety data sheet for tetrachloro-pyrazine suggests that personal protective equipment should be used to avoid dust formation and inhalation of vapors, mist, or gas .
Safety and Hazards
Future Directions
Pyrazine and its derivatives have shown potential therapeutic value, including several clinically used agents . They have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery . Therefore, the synthetic methods and biological activities of pyrazine derivatives discussed in these papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
2,3,5,6-tetrachloropyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl4N2/c5-1-2(6)10-4(8)3(7)9-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSISQXHQGOYLNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309856 | |
Record name | Pyrazine, tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30309856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazine, tetrachloro- | |
CAS RN |
13484-50-9 | |
Record name | 2,3,5,6-Tetrachloropyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13484-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazine, tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013484509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrachloropyrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazine, tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30309856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tetrachloropyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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